Comparative In Vivo Antimyotonic ED50 Potency: Mexiletine Versus Six Marketed Sodium Channel Blockers in Rat Model
In a preclinical rat model of myotonia congenita induced by anthracen-9-carboxylic acid injection, mexiletine (2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride) was compared head-to-head with six other marketed sodium channel blockers for antimyotonic activity following oral administration. The study established mexiletine as the reference comparator with an ED50 of approximately 5 mg/kg. Flecainide and orphenadrine demonstrated approximately 5-fold greater potency (ED50 ~1 mg/kg), while lubeluzole and riluzole exhibited approximately 50-fold greater potency (ED50 ~0.1 mg/kg). Carbamazepine and propafenone showed antimyotonic activity at doses similar to mexiletine (ED50 close to 5 mg/kg) [1].
| Evidence Dimension | In vivo antimyotonic efficacy (ED50 for righting reflex time reduction) |
|---|---|
| Target Compound Data | ED50 = approximately 5 mg/kg (oral administration) |
| Comparator Or Baseline | Flecainide: ED50 ~1 mg/kg; Orphenadrine: ED50 ~1 mg/kg; Lubeluzole: ED50 ~0.1 mg/kg; Riluzole: ED50 ~0.1 mg/kg; Carbamazepine: ED50 ~5 mg/kg; Propafenone: ED50 ~5 mg/kg |
| Quantified Difference | Flecainide/orphenadrine are ~5× more potent; lubeluzole/riluzole are ~50× more potent; carbamazepine/propafenone have comparable potency to mexiletine |
| Conditions | Rat model of myotonia congenita; myotonia induced by anthracen-9-carboxylic acid (muscle chloride channel blocker); drugs administered orally; efficacy measured by time of righting reflex |
Why This Matters
This quantitative potency ranking positions mexiletine as a reference standard for antimyotonic activity, enabling researchers to contextualize the efficacy of novel compounds relative to a well-characterized clinical agent.
- [1] Desaphy JF, et al. Preclinical evaluation of marketed sodium channel blockers in a rat model of myotonia discloses promising antimyotonic drugs. Experimental Neurology. 2014;255:96-102. View Source
